molecular formula C12H20ClNO2 B1477238 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one CAS No. 2098123-28-3

2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

Cat. No.: B1477238
CAS No.: 2098123-28-3
M. Wt: 245.74 g/mol
InChI Key: YMRFCPMSPJDHDQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : The chemical structure of compounds like 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a core in many biologically active products, motivating synthetic strategies for these spiroaminals. The synthesis methods for such compounds are varied and complex, reflecting their potential applications in bioactive products (Sinibaldi & Canet, 2008).

  • Crystal Structure Analysis : Research into the crystal structures of related compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, provides insights into their molecular configurations, which is crucial for understanding their chemical and biological properties (Wang et al., 2011).

Biological and Medicinal Research

  • Antimicrobial and Antiviral Properties : Compounds with structures similar to this compound have demonstrated antimicrobial activities. For example, various spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.5]decan-2-one have shown antimicrobial effects, highlighting the potential of these compounds in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

  • Anti-Coronavirus Activity : Spiro compounds, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, have shown promising results in inhibiting the replication of human coronaviruses. This underscores their potential role in antiviral drug development, particularly in the context of emerging viral threats (Apaydın et al., 2019).

  • Anticonvulsant Activity : Certain derivatives of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties. The introduction of aromatic areas to the cyclohexane ring in these compounds has been found to influence their anticonvulsant activity, demonstrating the therapeutic potential of these spiro compounds (Obniska, Kamiński & Tatarczyńska, 2006).

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the vanin-1 enzyme, which is crucial in metabolism and inflammation . Additionally, it acts as an FGFR4 inhibitor, which is relevant in the treatment of hepatocellular carcinoma . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an FGFR4 inhibitor suggests that it can modulate cell proliferation and differentiation pathways . Furthermore, its interaction with the vanin-1 enzyme indicates potential effects on oxidative stress and inflammatory responses within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as vanin-1 by binding to their active sites, thereby preventing their normal function . This inhibition can lead to downstream effects on metabolic pathways and cellular responses. Additionally, its role as an FGFR4 inhibitor involves binding to the receptor and blocking its signaling, which can affect cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of target enzymes and receptors, resulting in cumulative effects on cellular processes . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound could lead to excessive inhibition of target enzymes, resulting in metabolic imbalances and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of the vanin-1 enzyme can affect the metabolism of pantetheine, a key intermediate in coenzyme A biosynthesis . This interaction can lead to changes in metabolic pathways and influence cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to target organelles where it exerts its effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria could affect its interactions with enzymes and other biomolecules within these organelles . This localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-2-10(13)11(15)14-7-6-12(9-14)5-3-4-8-16-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRFCPMSPJDHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(C1)CCCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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